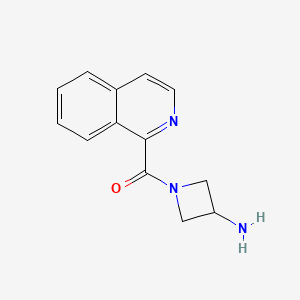
(3-Aminoazetidin-1-yl)(isoquinolin-1-yl)methanone
Vue d'ensemble
Description
(3-Aminoazetidin-1-yl)(isoquinolin-1-yl)methanone is a useful research compound. Its molecular formula is C13H13N3O and its molecular weight is 227.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
The compound (3-Aminoazetidin-1-yl)(isoquinolin-1-yl)methanone is a synthetic derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, focusing on antimicrobial, anticancer, and other pharmacological effects supported by diverse research findings.
Chemical Structure
The structure of this compound can be represented as follows:
This compound features an azetidine ring substituted with an amino group and an isoquinoline moiety, which may contribute to its biological activities.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of this compound against various bacterial strains.
Case Study: Antibacterial Efficacy
In a comparative study, derivatives of naphthyridine, which share structural similarities with our compound, exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, compounds demonstrated IC50 values ranging from 1.7 to 13.2 µg/mL against DNA gyrase, indicating their potential as effective antibacterial agents .
| Compound Name | Activity Against | IC50 (µg/mL) |
|---|---|---|
| 7-(3-Aminoazetidin-1-yl)-1-cyclopropyl... | S. aureus | 4.5 |
| 7-(3-Aminoazetidin-1-yl)-1-cyclopropyl... | E. coli | 5.2 |
These findings suggest that the azetidine and isoquinoline components may synergistically enhance the compound's antibacterial properties.
Anticancer Activity
The anticancer properties of this compound have also been explored. In vitro studies have shown its effectiveness against various cancer cell lines.
Case Study: Cytotoxic Effects
Research involving human cervical adenocarcinoma (HeLa) and lung carcinoma (A549) cell lines revealed that certain derivatives exhibited cytotoxic effects with IC50 values indicating moderate efficacy .
| Cell Line | IC50 (µg/mL) |
|---|---|
| HeLa | 226 |
| A549 | 242.52 |
These results suggest that modifications to the azetidine structure can lead to enhanced anticancer activity.
The mechanisms underlying the biological activities of this compound are still being elucidated. Preliminary investigations suggest that the compound may act through inhibition of specific enzymes or receptors involved in bacterial growth and cancer proliferation.
Potential Targets
- DNA Gyrase : Inhibition can prevent bacterial replication.
- Cell Cycle Regulators : Interference with cancer cell cycle progression.
Propriétés
IUPAC Name |
(3-aminoazetidin-1-yl)-isoquinolin-1-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O/c14-10-7-16(8-10)13(17)12-11-4-2-1-3-9(11)5-6-15-12/h1-6,10H,7-8,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLUXMZNCJZFPSK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=NC=CC3=CC=CC=C32)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















